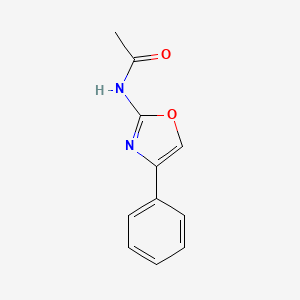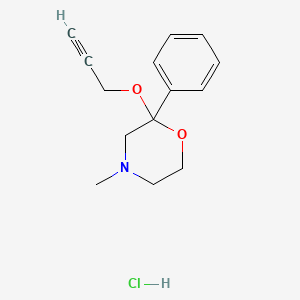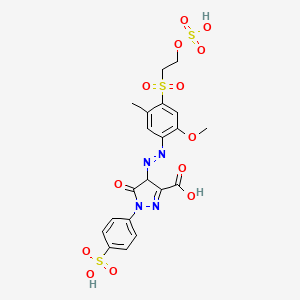
4,5-Dihydro-4-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-Methoxy-5-methyl-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid is a complex organic compound known for its vibrant color and potential applications in various fields. This compound is part of the azo dye family, which is characterized by the presence of the diazenyl group (-N=N-) linking two aromatic rings. Azo dyes are widely used in textile, food, and cosmetic industries due to their stability and wide range of colors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Methoxy-5-methyl-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as a pyrazole derivative, under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation using sulfuric acid or chlorosulfonic acid to introduce sulfonic acid groups, enhancing the compound’s solubility in water.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. The final product is purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-[2-Methoxy-5-methyl-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the cleavage of the azo bond and formation of corresponding aromatic amines.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc in acetic acid, resulting in the formation of hydrazo compounds.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in alkaline medium or zinc in acetic acid.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Aromatic amines and carboxylic acids.
Reduction: Hydrazo compounds.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
4-[2-Methoxy-5-methyl-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Industry: Utilized in the textile industry for dyeing fabrics and in the food industry as a colorant.
作用機序
The mechanism of action of 4-[2-Methoxy-5-methyl-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid involves its interaction with molecular targets through its azo group and sulfonic acid groups. The azo group can undergo photochemical reactions, generating reactive intermediates that can interact with biological molecules. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with cellular components.
類似化合物との比較
Similar Compounds
4-Methoxyphenethylamine: Known for its use in organic synthesis and as a precursor for various compounds.
Dichloroaniline: Used in the production of dyes and herbicides, with similar aromatic ring structures and functional groups.
Uniqueness
4-[2-Methoxy-5-methyl-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid is unique due to its combination of azo and sulfonic acid groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.
特性
CAS番号 |
21016-00-2 |
|---|---|
分子式 |
C20H20N4O13S3 |
分子量 |
620.6 g/mol |
IUPAC名 |
4-[[2-methoxy-5-methyl-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C20H20N4O13S3/c1-11-9-14(15(36-2)10-16(11)38(28,29)8-7-37-40(33,34)35)21-22-17-18(20(26)27)23-24(19(17)25)12-3-5-13(6-4-12)39(30,31)32/h3-6,9-10,17H,7-8H2,1-2H3,(H,26,27)(H,30,31,32)(H,33,34,35) |
InChIキー |
XWBRDSPQNJLYFS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)OC)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


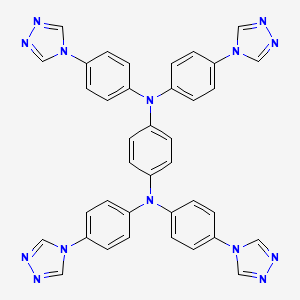
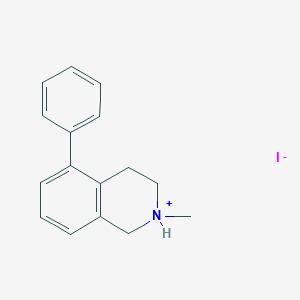
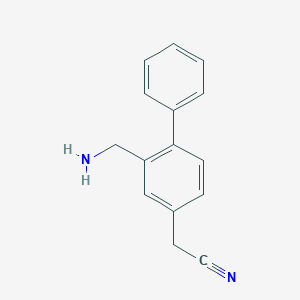
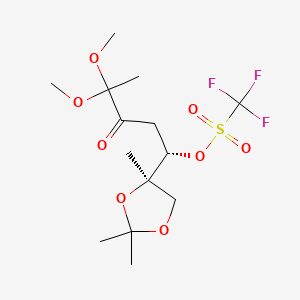
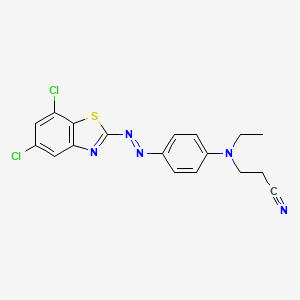
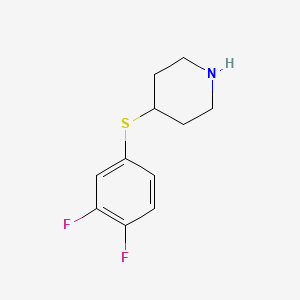
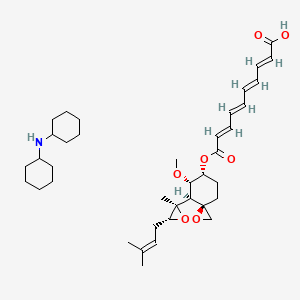
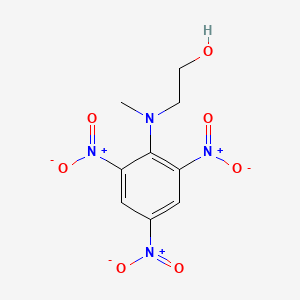

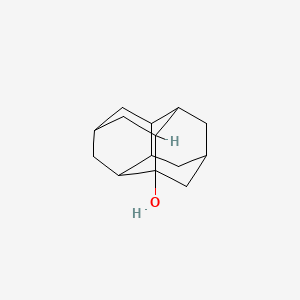
![1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]](/img/structure/B13743744.png)
